molecular formula C7H8N2O2 B1587148 2-(Methylamino)pyridine-3-carboxylic acid CAS No. 32399-13-6

2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148
CAS No.: 32399-13-6
M. Wt: 152.15 g/mol
InChI Key: SMYTUBMIBZOXTH-UHFFFAOYSA-N
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Description

Chemical Name: 2-(Methylamino)pyridine-3-carboxylic acid Synonyms: 2-(Methylamino)nicotinic acid, 2-Methylaminopyridine-3-carboxylic acid CAS Number: 32399-13-6 Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol Structure: Features a pyridine ring with a methylamino (–NHCH₃) substituent at position 2 and a carboxylic acid (–COOH) group at position 3 (Figure 1).

Preparation Methods

Preparation Methods Overview

Two principal synthetic routes are documented for the preparation of 2-(Methylamino)pyridine-3-carboxylic acid and its related derivatives, focusing on nucleophilic substitution and reduction steps starting from chlorinated or fluorinated pyridine carboxylic acids or esters.

Method 1: Nucleophilic Substitution on 2-Chloronicotinic Acid Derivatives

Procedure

  • Starting Material: 2-Chloronicotinic acid or its esters.
  • Reagents: Methylamine hydrochloride, potassium carbonate, cuprous bromide.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Heating at 100°C.
  • Reaction: Nucleophilic substitution of the chlorine atom at the 2-position by methylamine to form 2-methylamino-3-pyridinecarboxylic acid.
  • Subsequent Step: Reduction of the carboxylic acid group to the corresponding alcohol using lithium aluminium hydride (LiAlH4) to yield 2-(Methylamino)pyridine-3-methanol (a closely related compound).

Notes

  • This method allows regioselective substitution at the 2-position.
  • The use of cuprous bromide facilitates the substitution reaction.
  • The reduction step is critical for converting the acid to the alcohol derivative.

Method 2: Reduction of 2-Methylamino-3-pyridinecarboxylic Acid tert-Butyl Ester

Procedure

  • Starting Material: 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester.
  • Reagents: Sodium borohydride or potassium borohydride combined with Lewis acids (e.g., zinc chloride).
  • Solvent: Tetrahydrofuran (THF) and toluene.
  • Conditions: Room temperature stirring followed by reflux.
  • Reaction: Reduction of the ester to the corresponding alcohol.
  • Workup: Neutralization with sodium hydroxide, extraction with ethyl acetate, washing, drying, and recrystallization from isopropanol/n-hexane.
  • Yield: Approximately 88.2% yield of 2-methylamino-3-pyridinemethanol as a white solid.

Detailed Experimental Data

Step Reagents/Conditions Quantity Observations/Notes
1 Potassium borohydride, zinc chloride in THF 11.4 g KBH4 (0.300 mol), 20.5 g ZnCl2 (0.150 mol), 180 mL THF Stir at room temperature for 2 hours
2 Addition of tert-butyl 2-methylamino-3-pyridinecarboxylate and toluene 25 g (0.120 mol), 84 mL toluene Bubbles released, controlled addition rate, reflux until complete
3 Neutralization with 20% NaOH Until solution clears Extraction with ethyl acetate (3x500 mL), washing with saturated brine (2x250 mL), drying with anhydrous sodium sulfate
4 Concentration and recrystallization - White solid obtained, 13.0 g, 88.2% yield

Additional Synthetic Insights from Literature

  • Selective nucleophilic substitution on methyl 2,6-dichloropyridine-3-carboxylate can afford intermediates such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which are useful for further functionalization toward target compounds.
  • The regioselectivity is crucial and controlled by reaction conditions and choice of nucleophiles.
  • Alternative methods involve multi-step sequences starting from 2,6-difluoropyridine derivatives with moderate yields, but the methods above provide higher efficiency and better yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Notes
1 2-Chloronicotinic acid Methylamine hydrochloride, K2CO3, CuBr, DMF 100°C heating 2-Methylamino-3-pyridinecarboxylic acid → reduced with LiAlH4 Not specified Regioselective substitution, followed by reduction
2 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester Potassium borohydride, ZnCl2, THF, toluene RT stirring + reflux 2-Methylamino-3-pyridinemethanol 88.2% Efficient reduction with good yield, recrystallization purification

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

2-(Methylamino)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution and oxidation reactions makes it valuable for creating complex organic molecules.

Research has indicated that this compound may exhibit biological activities, particularly in its interactions with enzymes and receptors. Studies are ongoing to explore its potential as a therapeutic agent, especially in relation to diseases influenced by pyridine derivatives.

Pharmaceutical Development

The compound is being investigated for its role as a precursor in drug formulations. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for developing new medications.

Environmental Chemistry

Recent studies have explored its application in CO₂ capture technologies. For instance, complexes formed with aluminum alkyls have demonstrated reversible CO₂ insertion capabilities when ligated with 2-(methylamino)pyridine, highlighting its potential in environmental remediation efforts .

Case Study 1: Therapeutic Potential

A study examined the effects of this compound on inflammatory pathways mediated by IκB kinase (IKK). The findings suggested that derivatives of this compound could inhibit IKK activity, potentially leading to new treatments for autoimmune diseases and cancer .

Case Study 2: CO₂ Capture

Research published in the European Journal of Inorganic Chemistry demonstrated that aluminum complexes with this compound could effectively capture CO₂. The study provided insights into the mechanistic aspects of CO₂ insertion and its reversibility, suggesting practical applications in carbon capture technologies .

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • The carboxylic acid group contributes to acidity (pKa ~2–3) and enables salt formation or coordination chemistry .

Comparison with Structurally Similar Compounds

3-Methylpyridine-2-carboxylic Acid

CAS Number: 4021-07-2 Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol Structure: Methyl group at position 3, carboxylic acid at position 2.

Comparison :

  • Substituent Position : Structural isomer of the target compound, differing in substituent placement.
  • Acidity : The carboxylic acid at position 2 (adjacent to the ring nitrogen) is more acidic than at position 3 due to resonance stabilization .
  • Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .

2-Chloro-3-Methyl-4-pyridinecarboxylic Acid

CAS Number: Not explicitly listed (synonyms include 3-Methyl-2-chloroisonicotinic acid) Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 187.58 g/mol (estimated) Structure: Chlorine at position 2, methyl at position 3, carboxylic acid at position 4.

Comparison :

  • Electron-Withdrawing Effects: The chloro group increases electrophilicity at position 2, contrasting with the electron-donating methylamino group in the target compound.
  • Reactivity: Likely undergoes nucleophilic substitution at the chloro position, unlike the target compound’s methylamino group, which participates in hydrogen bonding .

2-Bromopyridine-3-carboxylic Acid

CAS Number: Not explicitly listed (studied in crystallography) Molecular Formula: C₆H₄BrNO₂ Molecular Weight: 218.01 g/mol Structure: Bromine at position 2, carboxylic acid at position 3.

Comparison :

  • Halogen Effects: Bromine’s larger atomic size and polarizability enhance halogen bonding, unlike the methylamino group.

Flunixin Meglumine (Veterinary Analgesic)

Key Component: 2-[2-Methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid Molecular Formula: C₁₄H₁₁F₃N₂O₂ Molecular Weight: 296.25 g/mol

Comparison :

  • Substituent Diversity: The trifluoromethyl (–CF₃) and anilino groups enhance lipophilicity and metabolic stability compared to the target compound’s simpler methylamino group.
  • Applications: Used as a nonsteroidal anti-inflammatory drug (NSAID) in veterinary medicine, highlighting the role of pyridine-carboxylic acid derivatives in drug design .

3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid

CAS Number: Not explicitly listed Molecular Formula: C₇H₅N₂O₂S Molecular Weight: 181.19 g/mol Structure: Fused thieno-pyridine ring with amino and carboxylic acid groups.

Comparison :

  • Synthetic Utility : Intermediate in heterocyclic drug synthesis, demonstrating broader reactivity than the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications Reference ID
2-(Methylamino)pyridine-3-carboxylic acid 32399-13-6 C₇H₈N₂O₂ –NHCH₃ (2), –COOH (3) Hydrogen bonding, drug intermediates
3-Methylpyridine-2-carboxylic acid 4021-07-2 C₇H₇NO₂ –CH₃ (3), –COOH (2) Metal-organic frameworks
2-Chloro-3-Methyl-4-pyridinecarboxylic acid N/A C₇H₆ClNO₂ –Cl (2), –CH₃ (3), –COOH (4) Electrophilic reactivity
2-Bromopyridine-3-carboxylic acid N/A C₆H₄BrNO₂ –Br (2), –COOH (3) Anti-mycobacterial activity
Flunixin meglumine component N/A C₁₄H₁₁F₃N₂O₂ –CF₃, anilino, –COOH (3) Veterinary NSAID
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid N/A C₇H₅N₂O₂S Fused thiophene, –NH₂ (3), –COOH (2) Heterocyclic drug synthesis

Biological Activity

2-(Methylamino)pyridine-3-carboxylic acid (also known as 2-MAPCA) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methylamino group at the 2-position and a carboxylic acid at the 3-position of the pyridine ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .

Interaction with Receptors

This compound has been studied for its interaction with neurotransmitter receptors, particularly dopamine receptors. It has shown to act as an antagonist for dopamine D2 and D3 receptors, making it a candidate for further research in treating neuropsychiatric disorders .

Inhibition of Enzymatic Activity

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with inflammatory pathways. This inhibition may contribute to its anti-inflammatory properties, which are being explored for therapeutic applications in conditions like rheumatoid arthritis .

Case Studies

  • Dopamine Receptor Studies : In a controlled experiment, the effects of this compound on dopamine receptor activity were assessed. The compound was shown to reduce receptor activation in neuronal cultures, indicating potential for managing dopamine-related disorders .
  • Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating significant antibacterial properties .

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialEffective against E. coli
Dopamine Receptor AntagonismInhibits D2 and D3 receptor activity
Anti-inflammatoryInhibits inflammatory enzyme activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylamino)pyridine-3-carboxylic acid (CAS 32399-13-6), and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Bromination of precursor pyridine derivatives followed by substitution with methylamine. Ethyl 2-bromo-3-pyridinecarboxylate derivatives (e.g., from brominated intermediates) react with methylamine under reflux in ethanol, yielding the methylamino-substituted product after hydrolysis .
  • Route 2 : Base-promoted addition of ethyl cyanoacetate to aryl ketones, followed by cyclization and functionalization .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Control temperature (60–80°C) to minimize side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • HPLC : Assess purity (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 153.1 .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in drug discovery?

  • Substitution Patterns : Introduce halogens (e.g., bromine at position 5) or electron-withdrawing groups to modulate bioavailability and target binding .
  • Bioisosteric Replacements : Replace the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects and docking studies (AutoDock Vina) to assess target affinity .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and MIC protocols (CLSI guidelines) for antimicrobial testing .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .
  • Dose-Response Analysis : Perform IC50/EC50 comparisons across studies to account for concentration-dependent effects .

Q. What strategies improve crystallization of this compound for X-ray studies?

  • Solvent Screening : Test mixtures like DMSO/water or methanol/ether to optimize crystal growth .
  • Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
  • SHELXL Refinement : Use TWIN and HKLF5 commands to handle twinning or disordered regions in diffraction data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolutions : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate racemic mixtures .
  • Catalytic Asymmetry : Employ palladium-catalyzed asymmetric amination with BINAP ligands for stereocontrol .

Properties

IUPAC Name

2-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYTUBMIBZOXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406223
Record name 2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-13-6
Record name 2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Methylamine hydrochloride (8.6 g, 128 mmol) was added portionwise to a mixture of 2-chloronicotinic acid (10.0 g, 64 mmol), potassium carbonate (35.4 g, 256 mmol) and copper (I) bromide (920 mg, 6.4 mmol) in N,N-dimethylformamide (100 ml), and the reaction heated at 100° C. for 18 hours, then cooled. The resulting precipitate was removed by filtration, washing through with additional methanol and the filtrate evaporated under reduced pressure. The residue was redissolved in 2N sodium hydroxide solution (200 ml), washed with diethyl ether (4×80 ml), then the pH of the aqueous solution adjusted to 6, using concentrated hydrochloric acid. This aqueous solution was evaporated under reduced pressure, the residue dissolved in methanol, poly(4-vinylpyridine), 2% cross-linked (5 g) was added, and the mixture stirred at room temperature for 18 hours. The resin was removed by filtration, and the procedure then repeated. The solution was evaporated under reduced pressure, and the solid recrystallised from ethanol, to afford the title compound, 5.2 g.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper (I) bromide
Quantity
920 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

30.0 g (0.19 mol) of 2-chloronicotinic acid was dissolved in N,N-dimethylformamide (400 mL), and 31.0 g (0.38 mol) of methylamine hydrochloride, 105 g (0.76 mol) of potassium carbonate, and 2.73 g (19.0 mmol) of copper(I) bromide were added to the solution. The mixture was stirred for 20 hours at 100° C. After the mixture was cooled to room temperature, insoluble materials were filtered off, and the filtrate was concentrated. A 10% aqueous solution of sodium hydroxide was added to the residue thus obtained, and the mixture was washed with diethyl ether. Concentrated hydrochloric acid was added to the aqueous phase to adjust the aqueous phase to pH 6 to 7, and a solid obtained by concentrating the aqueous phase was dried. Thus, crude 2-(methylamino)nicotinic acid was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
2.73 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Methylamino)pyridine-3-carboxylic acid
2-(Methylamino)pyridine-3-carboxylic acid
2-(Methylamino)pyridine-3-carboxylic acid
2-(Methylamino)pyridine-3-carboxylic acid
2-(Methylamino)pyridine-3-carboxylic acid
2-(Methylamino)pyridine-3-carboxylic acid

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